molecular formula C7H7ClFN B8592452 2-(1-Chloroethyl)-5-fluoropyridine

2-(1-Chloroethyl)-5-fluoropyridine

Cat. No. B8592452
M. Wt: 159.59 g/mol
InChI Key: YEOOBRJQYAUNJT-UHFFFAOYSA-N
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Patent
US08158785B2

Procedure details

A mixture of triphenylphospine (0.92 g, 3.5 mmol) and CCl4 (4 mL) was stirred for 10 min. and then a solution of 1-(5-fluoropyridin-2-yl)ethanol (0.25 g, 1.7 mmol) in DCM (2 mL) was added. After 18 h, pentane (20 mL) was added, the solid material was removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (eluent heptane:ethyl acetate 3:1) affording the title compound (8 mg, 3% yield).
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
3%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:21].[F:25][C:26]1[CH:27]=[CH:28][C:29]([CH:32](O)[CH3:33])=[N:30][CH:31]=1.CCCCC>C(Cl)Cl>[Cl:21][CH:32]([C:29]1[CH:28]=[CH:27][C:26]([F:25])=[CH:31][N:30]=1)[CH3:33]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solid material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (eluent heptane:ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC(C)C1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 mg
YIELD: PERCENTYIELD 3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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